Phenyl 4-chlorobenzenesulfonate
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Overview
Description
Phenyl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of aryl sulfonate esters. It is characterized by the presence of a phenyl group attached to a 4-chlorobenzenesulfonate moiety. This compound is known for its versatility in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 4-chlorobenzenesulfonate can be synthesized through the reaction of phenol with 4-chlorobenzenesulfonyl chloride. This reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product in good to excellent yields .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: Phenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.
Cross-Coupling Reactions: It is also involved in cross-coupling reactions, such as the iron-catalyzed cross-coupling with alkyl Grignard reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Reagents include alkyl Grignard reagents and iron catalysts.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted phenyl derivatives.
Cross-Coupling Reactions: The products are alkylated phenyl derivatives.
Scientific Research Applications
Phenyl 4-chlorobenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl 4-chlorobenzenesulfonate involves its ability to act as an electrophile in various chemical reactions. The sulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. In biological systems, the compound can interact with nucleophilic sites on enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
Phenyl 4-chlorobenzenesulfonate can be compared with other aryl sulfonate esters, such as:
- Phenyl 4-methylbenzenesulfonate
- Phenyl 4-bromobenzenesulfonate
- Phenyl 4-nitrobenzenesulfonate
Uniqueness:
- Reactivity: this compound is unique due to its reactivity in nucleophilic substitution and cross-coupling reactions.
- Applications: It has specific applications in the synthesis of bioactive compounds and industrial chemicals, making it distinct from other similar compounds .
Properties
CAS No. |
2437-33-4 |
---|---|
Molecular Formula |
C12H9ClO3S |
Molecular Weight |
268.72 g/mol |
IUPAC Name |
phenyl 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C12H9ClO3S/c13-10-6-8-12(9-7-10)17(14,15)16-11-4-2-1-3-5-11/h1-9H |
InChI Key |
FQIJSBUGQPNMQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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